3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine
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Overview
Description
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine is a chemical compound that features a piperidine ring substituted with a 4-methyl-4H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable triazole derivative. One common method includes the alkylation of piperidine with 4-methyl-4H-1,2,4-triazole-3-methanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its triazole moiety, which is known to interact with various biological targets.
Medicine
Medically, derivatives of this compound are investigated for their potential as therapeutic agents. The triazole ring is a common pharmacophore in many drugs, contributing to the compound’s potential efficacy in treating diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism by which 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 3-Methyl-4H-1,2,4-triazole
- 1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine
Uniqueness
Compared to similar compounds, 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine is unique due to the presence of both a piperidine ring and a triazole moiety
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidine |
InChI |
InChI=1S/C9H16N4/c1-13-7-11-12-9(13)5-8-3-2-4-10-6-8/h7-8,10H,2-6H2,1H3 |
InChI Key |
GOCVCQPUNRXWNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CC2CCCNC2 |
Origin of Product |
United States |
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